molecular formula C14H22O B13753202 2-Methyl-2-phenylheptan-4-ol CAS No. 4927-31-5

2-Methyl-2-phenylheptan-4-ol

Cat. No.: B13753202
CAS No.: 4927-31-5
M. Wt: 206.32 g/mol
InChI Key: ARNFSIFLXMFHBV-UHFFFAOYSA-N
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Description

2-Methyl-2-phenylheptan-4-ol is an organic compound with the molecular formula C14H22O It is a secondary alcohol characterized by a phenyl group attached to the second carbon of a heptane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-phenylheptan-4-ol typically involves the reaction of 2-methyl-2-phenylheptan-4-one with a reducing agent. One common method is the reduction of the ketone using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This method allows for efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-phenylheptan-4-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol can be oxidized to form the corresponding ketone, 2-Methyl-2-phenylheptan-4-one, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form the corresponding alkane, 2-Methyl-2-phenylheptane, using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: 2-Methyl-2-phenylheptan-4-one.

    Reduction: 2-Methyl-2-phenylheptane.

    Substitution: 2-Methyl-2-phenylheptan-4-yl chloride.

Scientific Research Applications

2-Methyl-2-phenylheptan-4-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceuticals.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-2-phenylheptan-4-ol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes. These interactions can influence the compound’s biological activity and its effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-phenylheptan-4-one: The corresponding ketone, which can be synthesized from the alcohol through oxidation.

    2-Methyl-2-phenylheptane: The fully reduced form of the compound, which lacks the hydroxyl group.

    2-Phenylheptan-4-ol: A similar alcohol with a phenyl group attached to the second carbon but without the methyl group.

Uniqueness

2-Methyl-2-phenylheptan-4-ol is unique due to the presence of both a phenyl group and a methyl group on the same carbon atom, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

4927-31-5

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

2-methyl-2-phenylheptan-4-ol

InChI

InChI=1S/C14H22O/c1-4-8-13(15)11-14(2,3)12-9-6-5-7-10-12/h5-7,9-10,13,15H,4,8,11H2,1-3H3

InChI Key

ARNFSIFLXMFHBV-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC(C)(C)C1=CC=CC=C1)O

Origin of Product

United States

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